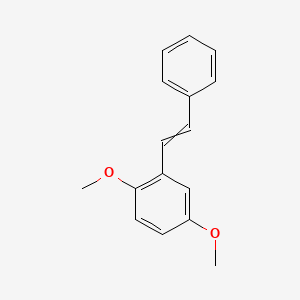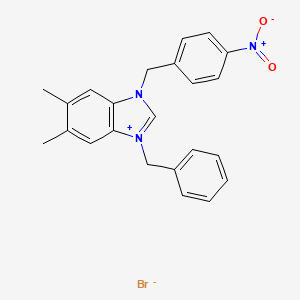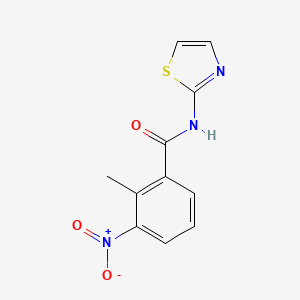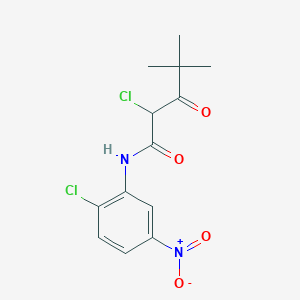
N-(alpha-Allylbenzyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(alpha-Allylbenzyl)aniline: is an organic compound with the molecular formula C16H17N It is a derivative of aniline, where the nitrogen atom is bonded to an alpha-allylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Monoallylation of Aniline: One common method involves the selective monoallylation of aniline using allyl alcohol as the allyl source. This reaction can be catalyzed by a solid catalyst such as zirconium dioxide supported tungsten oxide.
N-Alkylation of Aniline: Another method involves the N-alkylation of aniline with alpha-allylbenzyl halides under basic conditions.
Industrial Production Methods: Industrial production methods for N-(alpha-Allylbenzyl)aniline are not well-documented, likely due to its specialized applications and limited commercial demand. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(alpha-Allylbenzyl)aniline can undergo oxidation reactions, where the allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form N-(alpha-ethylbenzyl)aniline using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of N-(alpha-ethylbenzyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(alpha-Allylbenzyl)aniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, polymers, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(alpha-Allylbenzyl)aniline largely depends on its chemical reactivity. The allyl group can participate in various chemical reactions, making the compound a versatile intermediate. The nitrogen atom in the aniline moiety can act as a nucleophile, facilitating substitution reactions. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- N-(alpha-Methylbenzyl)aniline
- N-(alpha-Ethylbenzyl)aniline
- N-(alpha-Propylbenzyl)aniline
Comparison:
- N-(alpha-Allylbenzyl)aniline is unique due to the presence of the allyl group, which imparts different reactivity compared to its methyl, ethyl, or propyl counterparts. The allyl group allows for additional reactions such as polymerization or cross-linking, which are not possible with the other alkyl groups.
- The presence of the allyl group also affects the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
66489-79-0 |
|---|---|
Molekularformel |
C16H17N |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
N-(1-phenylbut-3-enyl)aniline |
InChI |
InChI=1S/C16H17N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-8,10-13,16-17H,1,9H2 |
InChI-Schlüssel |
ANACTCJTOPAQMB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(C1=CC=CC=C1)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(7-hydroxy-1-naphthyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B11942834.png)
![2-{[3-(1H-Imidazol-1-YL)propyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11942842.png)





![n-(Benzo[c]phenanthren-3-yl)acetamide](/img/structure/B11942886.png)
![4-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)-5-(2-thienyl)-3,4-dihydropyrazol-2-yl]thiazole](/img/structure/B11942888.png)



![2-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]ethanol](/img/structure/B11942909.png)

